molecular formula C9H10O3S B3382099 Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30512-63-1

Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate

Cat. No.: B3382099
CAS No.: 30512-63-1
M. Wt: 198.24 g/mol
InChI Key: DCSBCLDLEBBYAH-UHFFFAOYSA-N
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Description

Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is an organic compound with the molecular formula C9H10O3S. It is characterized by a phenyl ring substituted with a hydroxyl group and a sulfanyl group, both attached to an acetate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxythiophenol and methyl acrylate.

  • Reaction Conditions: The reaction is usually carried out under basic conditions, using a strong base such as sodium hydroxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the methyl acrylate.

  • Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfonic acid derivative.

  • Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides are used in substitution reactions, often under basic conditions.

Major Products Formed:

  • Sulfonic Acid Derivative: Formed through oxidation.

  • Thiol Derivative: Resulting from reduction reactions.

  • Substituted Derivatives: Various nucleophiles can lead to different substituted products.

Scientific Research Applications

Chemistry: Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antioxidant properties and enzyme inhibition. Medicine: Research is ongoing to explore its use in drug development, particularly in the context of anti-inflammatory and anticancer agents. Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.

  • Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drugs.

  • Molecular Pathways: The compound interacts with cellular pathways related to apoptosis and cell proliferation, which are crucial in cancer research.

Comparison with Similar Compounds

  • Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate: Similar structure but with a different position of the hydroxyl group.

  • Methyl 4-hydroxyphenylacetate: Similar phenyl ring but without the sulfanyl group.

Uniqueness: Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is unique due to the presence of both hydroxyl and sulfanyl groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSBCLDLEBBYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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